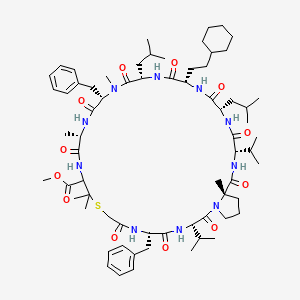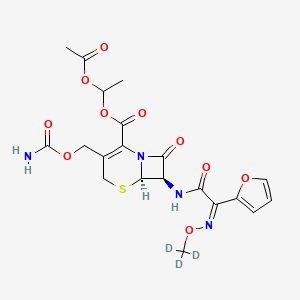
Cefuroxime Axetil-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefuroxime Axetil-d3 is a deuterated form of Cefuroxime Axetil, a second-generation cephalosporin antibiotic. This compound is used primarily for its enhanced stability and pharmacokinetic properties. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefuroxime Axetil-d3 involves the incorporation of deuterium atoms into the Cefuroxime Axetil molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves:
Deuteration: Introduction of deuterium into the precursor molecules.
Esterification: Formation of the axetil ester group to enhance lipophilicity and absorption.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Quality Control: Rigorous testing to ensure the deuterated compound meets pharmaceutical standards.
化学反应分析
Types of Reactions: Cefuroxime Axetil-d3 undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of the axetil ester to the active Cefuroxime form.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Substitution Reactions: Involving the replacement of functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acids or bases.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed:
Cefuroxime: The active antibiotic form after hydrolysis.
Deuterated By-products: Depending on the reaction conditions and reagents used.
科学研究应用
Cefuroxime Axetil-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and stability.
Biology: Investigated for its interactions with bacterial cell walls and resistance mechanisms.
Medicine: Applied in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Utilized in the formulation of stable and effective pharmaceutical products.
作用机制
Cefuroxime Axetil-d3 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, resulting in bacterial death.
相似化合物的比较
Cefuroxime Axetil: The non-deuterated form with similar antibacterial properties.
Cefotaxime: Another second-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness: Cefuroxime Axetil-d3 is unique due to its deuterated structure, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable compound for both research and clinical applications.
属性
分子式 |
C20H22N4O10S |
|---|---|
分子量 |
513.5 g/mol |
IUPAC 名称 |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1/i3D3 |
InChI 键 |
KEJCWVGMRLCZQQ-DJOOGFTASA-N |
手性 SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OC(C)OC(=O)C |
规范 SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


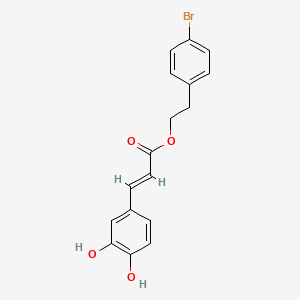
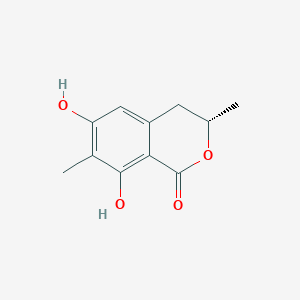
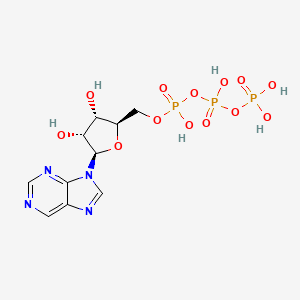
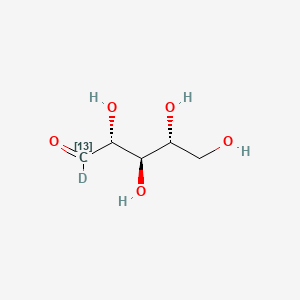
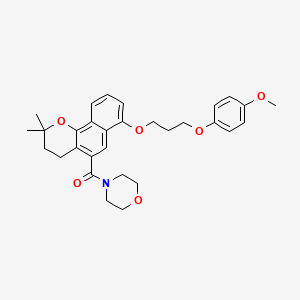
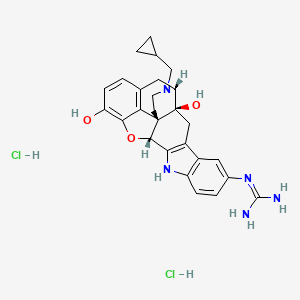
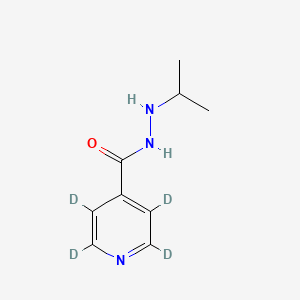
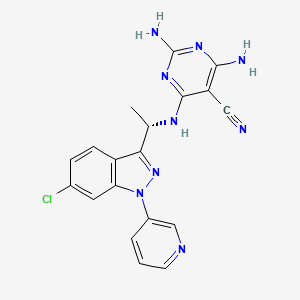

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
